Etofenamate

Übersicht

Beschreibung

Etofenamat ist ein nichtsteroidales Antirheumatikum (NSAR), das in erster Linie zur Behandlung von Gelenk- und Muskelschmerzen eingesetzt wird. Es ist für die topische Anwendung in verschiedenen Formen erhältlich, darunter Cremes, Gele und Sprays . Etofenamat ist bekannt für seine Fähigkeit, Entzündungen zu reduzieren und Schmerzen zu lindern, indem es die Freisetzung von entzündungsfördernden Mediatoren wie Histamin, lysosomalen Enzymen und Prostaglandinen hemmt .

Vorbereitungsmethoden

Etofenamat wird durch Reaktion von Flufenaminsäure mit Diethylenglykol in einem aprotischen organischen Lösungsmittel synthetisiert. Die Reaktion wird durch ein organisches Carbonsäureaktivierungsmittel, wie z. B. Chlorsilan oder Sulfonylchlorid, erleichtert. Der Reaktant wird dann unter sauren Bedingungen hydrolysiert, gefolgt von Extraktion und Trennung, um hochreines Etofenamat zu erhalten . Dieses Verfahren ist aufgrund seiner Einfachheit, hohen Produktivität und hohen Produktreinheit von Vorteil.

Chemische Reaktionsanalyse

Etofenamat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Etofenamat kann zu Hydroxyl-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen sind für Etofenamat weniger häufig.

Substitution: Etofenamat kann Substitutionsreaktionen eingehen, insbesondere an seinen Ester- und Amin-Funktionsgruppen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind hydroxylierte Derivate und substituierte Analoga.

Analyse Chemischer Reaktionen

Etofenamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxyl derivatives.

Reduction: Reduction reactions are less common for this compound.

Substitution: This compound can undergo substitution reactions, particularly involving its ester and amine functional groups

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include hydroxylated derivatives and substituted analogs.

Wissenschaftliche Forschungsanwendungen

Musculoskeletal Disorders

Etofenamate has been extensively studied for its effectiveness in treating various musculoskeletal conditions, including:

- Osteoarthritis

- Lumbago (lower back pain)

- Bursitis

- Tendinitis

- Myositis

- Blunt injuries

Clinical trials indicate that this compound provides significant pain relief and reduces inflammation in patients suffering from these conditions. A multicenter study involving 7,477 patients demonstrated that 95.8% achieved a successful therapeutic outcome with this compound lotion in treating acute or chronic rheumatic diseases .

Comparative Efficacy

In comparative studies, this compound has shown superior efficacy over other topical NSAIDs such as indomethacin and diclofenac. For instance, a study comparing this compound cream with indomethacin ointment found that patients using this compound reported a significantly greater reduction in spontaneous pain and improved spine mobility after seven days of treatment .

Long-term Outcomes

A study focusing on knee osteoarthritis treatment with this compound revealed sustained improvements in pain scores over a 12-month follow-up period. The Visual Analog Scale (VAS) scores decreased significantly from pre-injection levels to follow-up assessments, indicating lasting analgesic effects .

Safety Profile

This compound is generally well tolerated among patients, with adverse effects being rare and typically mild when they occur. However, there have been reports of serious complications such as Nicolau syndrome following injection, which underscores the importance of proper administration techniques .

Efficacy in Specific Conditions

- A randomized controlled trial assessed the efficacy of a 10% this compound lotion for treating lumbago and reported that 37.2% of patients experienced complete pain relief after treatment .

- Another study indicated that this compound was as effective as hyaluronic acid injections for knee osteoarthritis but did not show significant superiority over this alternative treatment method .

Tolerability Studies

In terms of tolerability, studies have consistently shown that this compound's side effects are minimal compared to systemic NSAIDs, making it a safer option for long-term management of chronic pain conditions .

Data Summary Table

| Application Area | Formulation | Efficacy (%) | Notable Findings |

|---|---|---|---|

| Musculoskeletal Disorders | Gel (5% & 10%) | 95.8 | Significant pain reduction; well-tolerated |

| Osteoarthritis | Lotion (10%) | - | Comparable efficacy to hyaluronic acid |

| Lumbago | Cream (10%) | 64 | Greater reduction in spontaneous pain than indomethacin |

| Long-term Pain Relief | Various | - | Sustained improvement over 12 months |

Wirkmechanismus

Etofenamate exerts its effects by inhibiting the release of inflammatory mediators such as histamine, lysosomal enzymes, and prostaglandins . It is readily transported through the skin and concentrated in inflamed tissues, where it provides anti-inflammatory and analgesic effects . The molecular targets of this compound include cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.

Vergleich Mit ähnlichen Verbindungen

Etofenamat wird mit anderen NSAR wie Indomethacin, Diclofenac, Ketoprofen und Ketorolac verglichen. Es hat sich gezeigt, dass es in einigen Fällen eine überlegene Wirksamkeit und in anderen eine vergleichbare Wirksamkeit aufweist . Ähnliche Verbindungen sind:

Indomethacin: Ein weiteres NSAR, das bei Schmerzen und Entzündungen eingesetzt wird.

Diclofenac: Wird häufig bei Gelenk- und Muskelschmerzen eingesetzt.

Ketoprofen: Wird aufgrund seiner entzündungshemmenden und schmerzlindernden Eigenschaften eingesetzt.

Ketorolac: Bekannt für seine starke schmerzlindernde Wirkung.

Die Besonderheit von Etofenamat liegt in seiner hohen transdermalen Absorption und Konzentration in entzündeten Geweben, was es besonders effektiv für topische Anwendungen macht .

Biologische Aktivität

Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) primarily used in topical formulations for the treatment of musculoskeletal pain and inflammation. Its mechanism of action is multifaceted, involving the inhibition of various inflammatory pathways. This article explores the biological activity of this compound, including its pharmacokinetics, anti-inflammatory effects, and clinical applications, supported by data tables and relevant case studies.

This compound exhibits a broad spectrum of biological activities:

- Inhibition of Prostaglandin Synthesis : Unlike many NSAIDs that selectively inhibit cyclooxygenase (COX), this compound inhibits both COX and lipoxygenase pathways, leading to reduced synthesis of prostaglandins and leukotrienes .

- Histamine Release Inhibition : this compound inhibits the release of histamine, a key mediator in allergic responses and inflammation .

- Bradykinin and Serotonin Antagonism : It antagonizes bradykinin and serotonin, further contributing to its anti-inflammatory effects .

- Complement System Modulation : The compound also inhibits components of the complement system, which plays a role in immune responses .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its effective local action with minimal systemic absorption:

- Bioavailability : Following topical application, the bioavailability of this compound is approximately 21%, significantly higher than that of other NSAIDs like diclofenac (6%) and ibuprofen (5%) .

- Tissue Concentration : Studies show that this compound concentrations in tissues such as fasciae and muscles can be 10 to 1000 times higher than in plasma, indicating effective local delivery .

Table 1: Comparative Bioavailability of NSAIDs

| NSAID | Bioavailability (%) | Plasma Concentration (ng/mL) |

|---|---|---|

| This compound | 21 | Variable |

| Diclofenac | 6 | 0.81 |

| Ibuprofen | 5 | Not specified |

| Indomethacin | 1 | Not specified |

Clinical Efficacy

This compound has been evaluated in various clinical settings. Notable findings include:

- Topical Gels : A study demonstrated that a gel formulation containing this compound showed significant anti-inflammatory activity compared to placebo in patients with acute ankle sprains .

- Medicated Plasters : Clinical trials have shown that this compound medicated plasters provide superior pain relief compared to placebo, highlighting its efficacy in managing acute pain conditions .

Case Study: Efficacy in Ankle Sprains

In a randomized controlled trial involving 120 participants with acute ankle sprains, those treated with an this compound plaster reported a statistically significant reduction in pain levels at 48 hours compared to those receiving placebo. The study concluded that this compound is an effective treatment option for acute musculoskeletal injuries .

Novel Formulations

Recent advancements have focused on enhancing the delivery and efficacy of this compound through innovative formulations:

- Solid Lipid Nanoparticles (SLNs) : Research indicated that SLN formulations containing lower doses of this compound achieved similar anti-inflammatory effects as higher doses in traditional formulations while minimizing systemic exposure .

- Microemulsions : New microemulsion formulations have been developed to improve skin permeation and enhance therapeutic outcomes against inflammation .

Eigenschaften

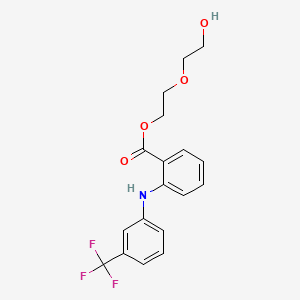

IUPAC Name |

2-(2-hydroxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4/c19-18(20,21)13-4-3-5-14(12-13)22-16-7-2-1-6-15(16)17(24)26-11-10-25-9-8-23/h1-7,12,22-23H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILVEPYQJIOVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCCOCCO)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045448 | |

| Record name | Etofenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30544-47-9 | |

| Record name | Etofenamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30544-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofenamate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030544479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofenamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08984 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etofenamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etofenamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOFENAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZF0XM66JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of etofenamate?

A1: this compound exerts its anti-inflammatory effects primarily by inhibiting prostaglandin synthesis. [, , ] This is achieved through two main pathways:

- Direct inhibition of prostaglandin synthesis by unchanged this compound: this compound can directly inhibit prostaglandin production by macrophages. []

- Inhibition of prostaglandin synthesis by its metabolite, flufenamic acid: this compound is metabolized to flufenamic acid in the body, which also inhibits prostaglandin synthesis. []

Q2: Does this compound interact with other inflammatory pathways?

A2: Research suggests this compound also exhibits anti-inflammatory activity through the inhibition of lipoxygenase, another enzyme involved in the inflammatory cascade. []

Q3: How does the inhibition of prostaglandin and lipoxygenase contribute to its therapeutic effects?

A3: Inhibiting these enzymes disrupts the production of pro-inflammatory mediators, leading to a reduction in inflammation, pain, and fever. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C18H16F3NO3 and a molecular weight of 351.32 g/mol. []

Q5: What is known about the stability of this compound in different formulations?

A5: this compound has been formulated in various topical preparations, including gels, creams, and plasters. Research shows it exhibits good stability in these formulations. [, , ]

Q6: What is the typical route of administration for this compound?

A6: this compound is primarily administered topically (gels, creams, plasters) or intramuscularly. [, , ]

Q7: How is this compound absorbed and distributed in the body?

A7: Topically applied this compound demonstrates effective penetration into inflamed tissues, achieving higher concentrations compared to oral administration. [, ] Intramuscular administration results in prolonged release from the oily depot, leading to sustained plasma levels. [, ]

Q8: What are the primary metabolic pathways of this compound?

A8: this compound is primarily metabolized to flufenamic acid, which also possesses anti-inflammatory properties. Further metabolism leads to the formation of various hydroxy derivatives of both this compound and flufenamic acid. [, ]

Q9: How is this compound eliminated from the body?

A9: this compound and its metabolites are primarily eliminated via biliary excretion, with a smaller proportion excreted renally. [, ]

Q10: What preclinical models have been used to assess the efficacy of this compound?

A10: Numerous animal models have been employed to evaluate the anti-inflammatory and analgesic activity of this compound, including:

- Carrageenin-induced paw edema in rats [, ]

- Histamine-induced vascular permeability in mice []

- Ultraviolet light-induced erythema in guinea pigs []

- Felt-pellet-induced granuloma formation in rats []

- Adjuvant-induced arthritis in rats [, ]

- Silver nitrate-induced arthritis in rats []

- Acetic acid-induced writhing test in mice and rats []

Q11: Has the efficacy of this compound been investigated in clinical trials?

A11: Yes, several clinical trials have demonstrated the efficacy of this compound in treating various inflammatory conditions, including:

- Knee osteoarthritis [, , ]

- Ankle sprain []

- Chronic trauma of the locomotion system []

- Painful hallux valgus []

- Rheumatoid arthritis []

- Temporomandibular disorder []

Q12: What drug delivery systems have been explored for this compound?

A12: Beyond traditional formulations, researchers have explored novel drug delivery systems to enhance this compound's therapeutic efficacy:

- Iontophoresis: This technique enhances the transdermal delivery of this compound, leading to higher drug concentrations in both serum and synovial fluid. []

- Semisolid Solid Lipid Nanoparticle (SLN) Dispersions: This novel approach aims to enhance the dermal uptake and anti-inflammatory activity of this compound. [, ]

Q13: What analytical methods are commonly employed to quantify this compound in biological samples?

A13: Several analytical techniques are used for the quantification of this compound and its metabolites, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.